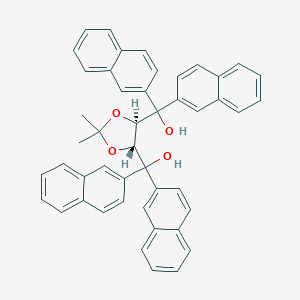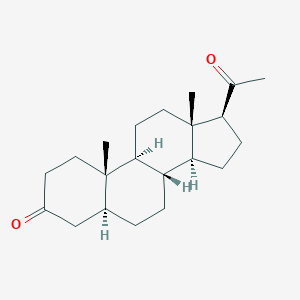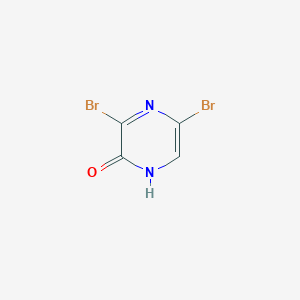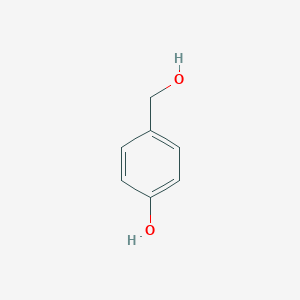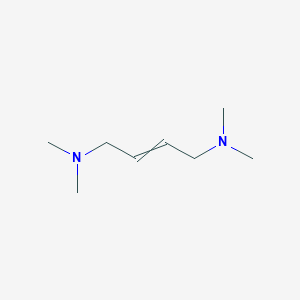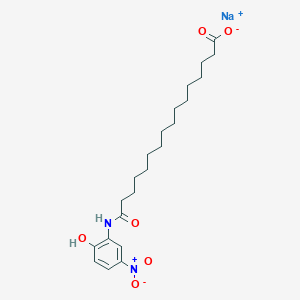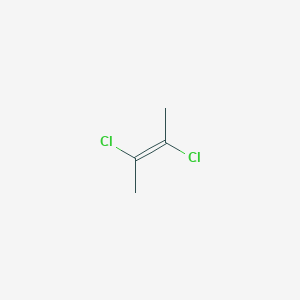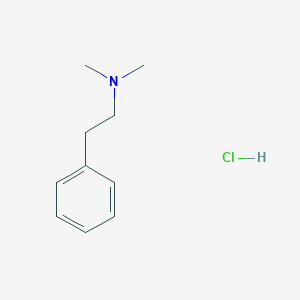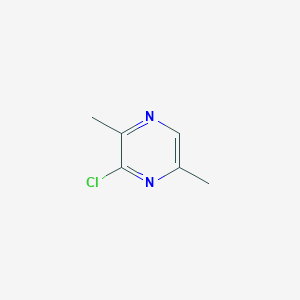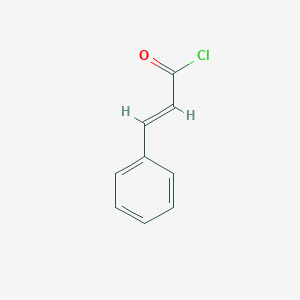
Cinnamoyl chloride
Übersicht
Beschreibung
Cinnamoyl chloride is a versatile chemical compound utilized in various organic synthesis processes. Its importance lies in its reactivity, serving as an intermediate for the synthesis of more complex molecules. This compound is particularly significant in the field of organic chemistry due to its ability to undergo diverse reactions, including polymerization and coupling reactions.
Synthesis Analysis
The synthesis of cinnamoyl chloride involves the reaction of cinnamic acid with thionyl chloride, which is a general procedure for the preparation of acyl chlorides from carboxylic acids. This reaction can be catalyzed by agents such as stannic chloride under microwave irradiation, providing an efficient and rapid synthesis method with high yields (Bian Yan-jiang, 2005).
Molecular Structure Analysis
The molecular structure of cinnamoyl chloride derivatives, such as N-(2-Fluorophenyl)cinnamamide, reveals the geometric configuration and the influence of substituents on the overall molecule's properties. These studies help in understanding the stereochemical aspects and the potential for intermolecular interactions, which are crucial for its reactivity and applications in synthesis (A. Saeed, R. Khera, J. Simpson, 2010).
Chemical Reactions and Properties
Cinnamoyl chloride is involved in various chemical reactions, including cathodic reductions, polymerizations, and cross-coupling reactions. Its reactivity towards cathodic reduction in dry acetone anhydrous lithium perchlorate results in ketonic reaction products, rationalized through the electrogeneration of cinnamoyl free radical (A. Guirado, F. Barba, J. Martin, 1984). Moreover, palladium-catalyzed decarboxylative cross-coupling reactions of cinnamic acid with aryl iodide have been described, showcasing its utility in forming carbon-carbon bonds efficiently (Zhiyong Wang, Q. Ding, Xiaodan He, Jie Wu, 2009).
Physical Properties Analysis
Research on the physical properties of cinnamoyl chloride derivatives, such as its solvolysis in various solvents, provides insights into its behavior in different chemical environments. The effect of added dimethyl sulphoxide on the solvolysis of cinnamoyl chloride in aqueous acetone and acetonitrile highlights the compound's reactivity and the influence of solvents on its solvolysis kinetics (G. Raveendran, S. Neelakumari, 2012).
Chemical Properties Analysis
The chemical properties of cinnamoyl chloride, such as its reactivity in photocuring and synthesis reactions, are crucial for its applications in material science and organic synthesis. The synthesis and photocuring of cinnamoyl trehalose esters exemplify the innovative use of cinnamoyl chloride in developing materials with unique properties and applications (N. Teramoto, M. Shibata, 2007).
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Activity
- Summary of Application: Cinnamoyl chloride is used in the synthesis of cinnamides and cinnamates, which have shown significant antimicrobial activity against pathogenic fungi and bacteria .
- Methods of Application: Nineteen synthetic cinnamides and cinnamates having a cinnamoyl nucleus were prepared and submitted for the evaluation of antimicrobial activity . Microdilution testing in broth was used to determine the minimum inhibitory concentration (MIC) of the compounds .
- Results: Derivative 6 presented the best antifungal profile, suggesting that the presence of the butyl substituent potentiates its biological response (MIC = 626.62 M), followed by compound 4 (672.83 M) and compound 3 (726.36 M) . All three compounds were fungicidal, with MFC/MIC 4 .
2. Antiviral Medications
- Summary of Application: Cinnamoyl chloride is used in the synthesis of methyl α- d -mannopyranoside derivatives, which play a significant role in the potential treatment of viral respiratory pathologies .
- Methods of Application: A unimolar one-step cinnamoylation reaction was employed under controlled conditions to produce methyl 6- O -cinnamoyl-α- d -mannopyranoside 2, demonstrating selectivity at the C-6 position .
- Results: This represented a pivotal step in the development of potential antimicrobial derivatives based on methyl α- d -mannopyranoside .
3. Synthesis of trans-Cinnamoyl-Papain
- Summary of Application: The derivative of Cinnamoyl chloride, trans-Cinnamoylimidazole, is involved in the synthesis of trans-Cinnamoyl-Papain .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
4. Synthesis of Cinnamoyl-Substituted Mannopyranosides
- Summary of Application: Cinnamoyl chloride is used in the synthesis of cinnamoyl-substituted mannopyranosides, which have shown significant antimicrobial properties and molecular docking studies targeting H5N1 Influenza A Virus .
- Methods of Application: A unimolar one-step cinnamoylation reaction was employed under controlled conditions to produce methyl 6- O -cinnamoyl-α- d -mannopyranoside . This represented a pivotal step in the development of potential antimicrobial derivatives based on methyl α- d -mannopyranoside .
- Results: The investigation encompassed comprehensive in vitro antimicrobial screening, examination of physicochemical properties, molecular docking analysis, molecular dynamics simulations, and pharmacokinetic predictions .
5. Synthesis of Cinnamides and Cinnamates
- Summary of Application: Cinnamoyl chloride is used in the synthesis of synthetic cinnamides and cinnamates, which have shown significant antimicrobial activity against pathogenic fungi and bacteria .
- Methods of Application: Nineteen synthetic cinnamides and cinnamates having a cinnamoyl nucleus were prepared and submitted for the evaluation of antimicrobial activity . Microdilution testing in broth was used to determine the minimum inhibitory concentration (MIC) of the compounds .
- Results: Derivative 6 presented the best antifungal profile, suggesting that the presence of the butyl substituent potentiates its biological response (MIC = 626.62 M), followed by compound 4 (672.83 M) and compound 3 (726.36 M) . All three compounds were fungicidal, with MFC/MIC 4 .
6. Synthesis of trans-Cinnamoyl-Papain
- Summary of Application: The derivative of Cinnamoyl chloride, trans-Cinnamoylimidazole, is involved in the synthesis of trans-Cinnamoyl-Papain .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
4. Synthesis of Cinnamoyl-Substituted Mannopyranosides
- Summary of Application: Cinnamoyl chloride is used in the synthesis of cinnamoyl-substituted mannopyranosides, which have shown significant antimicrobial properties and molecular docking studies targeting H5N1 Influenza A Virus .
- Methods of Application: A unimolar one-step cinnamoylation reaction was employed under controlled conditions to produce methyl 6- O -cinnamoyl-α- d -mannopyranoside . This represented a pivotal step in the development of potential antimicrobial derivatives based on methyl α- d -mannopyranoside .
- Results: The investigation encompassed comprehensive in vitro antimicrobial screening, examination of physicochemical properties, molecular docking analysis, molecular dynamics simulations, and pharmacokinetic predictions .
5. Synthesis of Cinnamides and Cinnamates
- Summary of Application: Cinnamoyl chloride is used in the synthesis of synthetic cinnamides and cinnamates, which have shown significant antimicrobial activity against pathogenic fungi and bacteria .
- Methods of Application: Nineteen synthetic cinnamides and cinnamates having a cinnamoyl nucleus were prepared and submitted for the evaluation of antimicrobial activity against pathogenic fungi and bacteria in this study . Microdilution testing in broth was used to determine the minimum inhibitory concentration (MIC) of the compounds .
- Results: Derivative 6 presented the best antifungal profile, suggesting that the presence of the butyl substituent potentiates its biological response (MIC = 626.62 M), followed by compound 4 (672.83 M) and compound 3 (726.36 M). All three compounds were fungicidal, with MFC/MIC 4 .
6. Synthesis of trans-Cinnamoyl-Papain
- Summary of Application: The derivative of Cinnamoyl chloride, trans-Cinnamoylimidazole, is involved in the synthesis of trans-Cinnamoyl-Papain .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-phenylprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGITNXCNOTRLK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312860 | |
| Record name | trans-Cinnamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamoyl chloride | |
CAS RN |
17082-09-6, 102-92-1 | |
| Record name | trans-Cinnamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoyl chloride, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Cinnamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnamoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L46S032W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

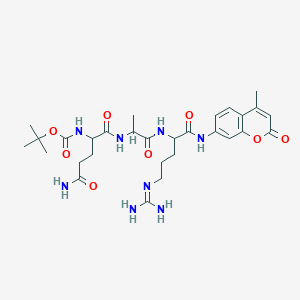
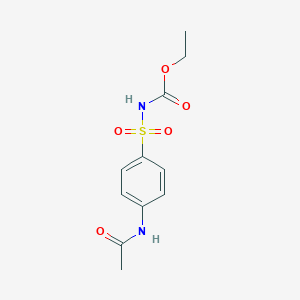
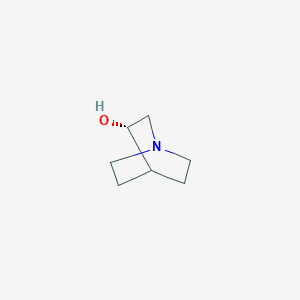
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)
